molecular formula C23H22N4O3 B11127790 3-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B11127790
M. Wt: 402.4 g/mol
InChI Key: WWMLKDDWEUDSTE-UHFFFAOYSA-N
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Description

3-(3-OXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that features both indole and benzodiazepine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-OXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the benzodiazepine ring system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-OXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

3-(3-OXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-OXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, while the benzodiazepine ring can modulate neurotransmitter activity. These interactions can lead to a range of biological effects, including modulation of cell signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-OXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE apart is the combination of both indole and benzodiazepine moieties in a single molecule. This unique structure allows it to exhibit a diverse range of biological activities and makes it a valuable compound for research and development .

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

3-[3-oxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C23H22N4O3/c28-21(27-12-11-15-14-5-1-3-7-17(14)24-20(15)13-27)10-9-19-23(30)25-18-8-4-2-6-16(18)22(29)26-19/h1-8,19,24H,9-13H2,(H,25,30)(H,26,29)

InChI Key

WWMLKDDWEUDSTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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